SSTR5 antagonist 1
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Overview
Description
SSTR5 antagonist 1 is a selective inhibitor of the somatostatin receptor subtype 5 (SSTR5). Somatostatin is a peptide hormone that regulates the secretion of various endocrine hormones via five G-protein-coupled receptors, including SSTR5. This compound has been identified as a potential therapeutic agent for conditions related to growth hormone deficiency, female infertility, and alopecia .
Preparation Methods
The synthesis of SSTR5 antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates, followed by purification and characterization .
Chemical Reactions Analysis
SSTR5 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SSTR5 antagonist 1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure and function of SSTR5.
Biology: It is used to investigate the role of SSTR5 in various physiological processes, including hormone regulation and cell signaling.
Medicine: It has potential therapeutic applications in treating growth hormone-related disorders, female infertility, and alopecia.
Industry: It is used in the development of new drugs targeting SSTR5 for various medical conditions
Mechanism of Action
SSTR5 antagonist 1 exerts its effects by selectively binding to the SSTR5 receptor, thereby inhibiting its activity. This inhibition leads to the modulation of downstream signaling pathways involved in hormone secretion and cell proliferation. The molecular targets of this compound include the SSTR5 receptor and associated G-protein-coupled signaling pathways .
Comparison with Similar Compounds
SSTR5 antagonist 1 is unique in its high selectivity and potency for the SSTR5 receptor compared to other somatostatin receptor antagonists. Similar compounds include:
Pasireotide: A cyclic peptide that activates both SSTR5 and SSTR2 but has less selectivity for SSTR5.
Octreotide: Another cyclic peptide that preferentially binds to SSTR2 over SSTR5.
Compound 10: A novel SSTR5 antagonist with enhanced potency and selectivity compared to previously reported compounds
These compounds differ in their selectivity, potency, and therapeutic applications, with this compound being particularly effective in targeting SSTR5-related disorders.
Properties
IUPAC Name |
1-[2-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN3O5/c1-3-35-23-13-19(14-24(36-4-2)26(23)20-5-7-22(29)8-6-20)16-31-17-28(18-31)15-25(30-37-28)32-11-9-21(10-12-32)27(33)34/h5-8,13-14,21H,3-4,9-12,15-18H2,1-2H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRAIIGEZLINAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CC4(C3)CC(=NO4)N5CCC(CC5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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